![molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7](/img/no-structure.png)
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI), commonly known as BHT or butylated hydroxytoluene, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHT is a white or yellowish solid that is soluble in many organic solvents and has a melting point of 69-71°C. BHT is used to prevent the oxidation of fats and oils in food, which can cause rancidity and spoilage. BHT is also used as a preservative in cosmetics and pharmaceuticals.
Wirkmechanismus
BHT acts as an antioxidant by donating hydrogen atoms to free radicals, which prevents them from reacting with and damaging other molecules. BHT is particularly effective at preventing the oxidation of fats and oils, which can lead to the formation of harmful compounds such as peroxides and aldehydes. BHT has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
BHT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. BHT has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. BHT has also been shown to decrease the production of reactive oxygen species and to increase the levels of glutathione, a key antioxidant molecule. BHT has been studied for its potential to improve insulin sensitivity and to protect against liver damage caused by alcohol and other toxins.
Vorteile Und Einschränkungen Für Laborexperimente
BHT is a widely used antioxidant that has been extensively studied for its properties and effects. BHT is relatively inexpensive and easy to obtain, and is widely available in the food, cosmetic, and pharmaceutical industries. However, BHT has some limitations for lab experiments. BHT can interfere with certain assays and may have variable effects depending on the experimental conditions. BHT can also have toxic effects at high concentrations, and care must be taken to use appropriate doses in experiments.
Zukünftige Richtungen
There are many potential future directions for research on BHT and its effects. BHT has been studied for its potential anti-cancer and anti-inflammatory effects, and further research is needed to explore these effects in more detail. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases, and further research is needed to understand the mechanisms underlying these effects. BHT may also have potential applications in the treatment of metabolic disorders such as diabetes and obesity, and further research is needed to explore these possibilities. Overall, BHT is a promising compound with many potential applications in medicine and industry, and further research is needed to fully understand its properties and effects.
Synthesemethoden
BHT is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then oxidized with air or oxygen to form BHT. The synthesis of BHT is a well-established process that has been optimized for industrial production.
Wissenschaftliche Forschungsanwendungen
BHT has been extensively studied for its antioxidant properties and its potential health benefits. BHT has been shown to protect against oxidative damage in vitro and in vivo, and has been studied for its potential anti-cancer and anti-inflammatory effects. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
136985-26-7 |
|---|---|
Produktname |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.235 |
IUPAC-Name |
4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3 |
InChI-Schlüssel |
HAJUPYDANBVGNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O |
Synonyme |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




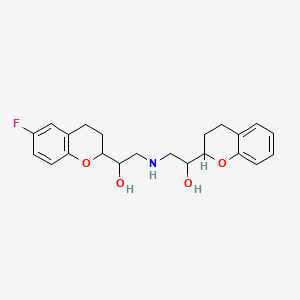
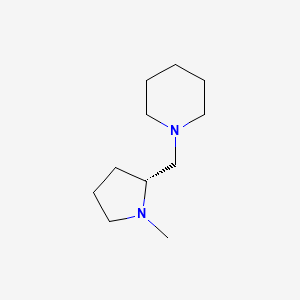
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
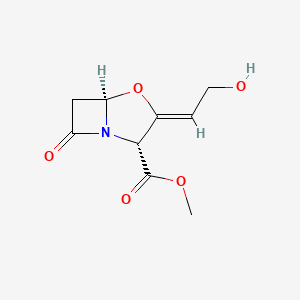
![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)
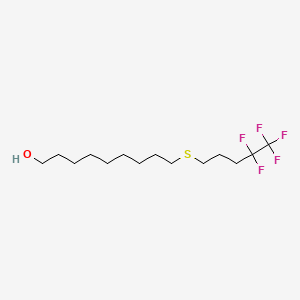
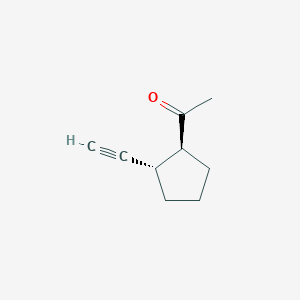
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)